molecular formula C10H15NO B1306394 3-(2-Methylphenoxy)propylamine CAS No. 50911-61-0

3-(2-Methylphenoxy)propylamine

Cat. No.: B1306394
CAS No.: 50911-61-0
M. Wt: 165.23 g/mol
InChI Key: HQOJWFLRPSWMBC-UHFFFAOYSA-N
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Description

3-(2-Methylphenoxy)propylamine is an organic compound with the molecular formula C10H15NO It is characterized by a phenoxy group attached to a propylamine chain, where the phenoxy group is substituted with a methyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenoxy)propylamine typically involves the reaction of 2-methylphenol with 3-chloropropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

2-Methylphenol+3-ChloropropylamineBaseThis compound+HCl\text{2-Methylphenol} + \text{3-Chloropropylamine} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 2-Methylphenol+3-ChloropropylamineBase​this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, nitric acid, or sulfuric acid.

Major Products Formed:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(2-Methylphenoxy)propylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenoxy)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling.

Comparison with Similar Compounds

    3-(2-Methoxyphenoxy)propylamine: Similar structure but with a methoxy group instead of a methyl group.

    3-(2-Chlorophenoxy)propylamine: Contains a chlorine atom instead of a methyl group on the phenoxy ring.

    3-(2-Nitrophenoxy)propylamine: Contains a nitro group on the phenoxy ring.

Uniqueness: 3-(2-Methylphenoxy)propylamine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its interaction with molecular targets.

Properties

IUPAC Name

3-(2-methylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-6H,4,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOJWFLRPSWMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389981
Record name 3-o-Tolyloxy-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50911-61-0
Record name 3-(2-Methylphenoxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50911-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-o-Tolyloxy-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-aminopropoxy)-2-methylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: The research mentions a specific crystalline form of N-methyl-3-phenyl-3-(o-tolyloxy) propylamine oxalate as a key intermediate in Atomoxetine HCl synthesis. How does understanding the crystal structure of this intermediate benefit the production process?

A1: While the research itself doesn't delve into the specifics of the crystal structure's influence, we can infer its importance. [] Crystallization is often a crucial purification step in chemical synthesis. Different crystal forms (polymorphs) of the same compound can have varying physical properties like solubility, stability, and even reactivity. [] By identifying and controlling the formation of a specific polymorph of the N-methyl-3-phenyl-3-(o-tolyloxy) propylamine oxalate intermediate, manufacturers can likely optimize the yield, purity, and efficiency of Atomoxetine HCl production.

Q2: One of the papers investigates using Atomoxetine Hydrochloride as a reagent for spectrophotometric determination of Gold(III). Does this suggest any potential applications of 3-(2-Methylphenoxy)propylamine or its derivatives in analytical chemistry?

A2: The use of Atomoxetine Hydrochloride as a reagent for Gold(III) detection indeed hints at the broader analytical potential of compounds containing the this compound structure. [] This research demonstrates the ability of this molecular framework to selectively interact with metal ions. Further exploration could investigate if modifications to this structure could lead to reagents with enhanced selectivity or sensitivity for various metal ions, opening doors for novel analytical methods and applications.

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